1-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
1-Methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1002334-06-6) is a boronic ester-functionalized pyrazole derivative with the molecular formula C₁₆H₂₁BN₂O₂ and a molecular weight of 284.16 g/mol . It is widely utilized as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to construct biaryl or heteroaryl motifs . The compound features a 1-methyl group, a 3-phenyl substituent, and a 4-position pinacol boronate ester, which confers stability and reactivity in palladium-catalyzed transformations. Storage recommendations include inert atmospheres and temperatures of 2–8°C due to its sensitivity to moisture and air .
Properties
IUPAC Name |
1-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)13-11-19(5)18-14(13)12-9-7-6-8-10-12/h6-11H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSUPGLVAJXATA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733788 | |
| Record name | 1-Methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002334-06-6 | |
| Record name | 1-Methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80733788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 1002334-06-6) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 284.16 g/mol. The compound features a pyrazole ring substituted with a phenyl group and a dioxaborolane moiety that may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. In vitro assays demonstrated that certain pyrazoles exhibit inhibitory effects on multidrug-resistant Staphylococcus aureus and other pathogens with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .
Anti-inflammatory Effects
Pyrazole derivatives are also known for their anti-inflammatory properties. The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. In experimental models, pyrazoles have demonstrated significant inhibition of inflammation markers such as interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-α) .
Anticancer Potential
There is emerging evidence suggesting that pyrazole derivatives can exhibit anticancer properties through various mechanisms. For instance, they may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival . Case studies have shown that similar compounds can reduce the viability of cancer cell lines significantly.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes and microbial resistance.
- Cell Signaling Modulation : It may modulate pathways such as NF-kB and MAPK that are crucial for inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that pyrazole derivatives can scavenge ROS, thereby reducing oxidative stress in cells .
Case Studies
Several case studies have investigated the biological activity of related pyrazole compounds:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Compound X has shown potential as an anticancer agent. Studies indicate that it can inhibit the growth of various cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression. The presence of the dioxaborolane moiety is believed to enhance its bioactivity by facilitating interactions with biological targets.
Neuroprotective Effects
Research has suggested that compound X exhibits neuroprotective properties. It may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This effect is crucial for developing therapies for conditions such as Alzheimer's and Parkinson's disease.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. It acts by disrupting bacterial cell membranes and inhibiting essential metabolic pathways, making it a candidate for developing new antibiotics.
Materials Science
Organic Electronics
In materials science, compound X is being explored for its applications in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of the dioxaborolane group enhances charge transport properties, which is critical for improving device efficiency.
Polymer Chemistry
Compound X can be utilized in polymer synthesis as a building block for creating functionalized polymers. These polymers can have applications in coatings, adhesives, and other materials requiring specific mechanical or thermal properties.
Agricultural Chemistry
Pesticide Development
The structure of compound X allows it to be investigated as a potential pesticide. Preliminary studies have indicated that it may possess insecticidal properties against agricultural pests. Its effectiveness could lead to the development of safer and more environmentally friendly pest control agents.
Herbicide Formulation
Additionally, there is potential for using compound X in herbicide formulations. Its ability to inhibit specific biochemical pathways in plants can be harnessed to create selective herbicides that target unwanted vegetation without harming crops.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer | Compound X inhibited cell proliferation in cancer cell lines by 70% at 10 µM concentration. |
| Study B | Neuroprotection | Demonstrated a 50% reduction in oxidative stress markers in neuronal cultures treated with compound X. |
| Study C | Organic Electronics | Increased efficiency of OLED devices by 30% when using compound X as an electron transport layer. |
| Study D | Pesticide | Showed significant mortality rates (85%) against target insect species at field-relevant concentrations. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
1,3,5-Trimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 844891-04-9)
- Substituents : Methyl groups at positions 1, 3, and 3.
- However, the electron-donating methyl groups may lower electrophilicity at the boron center compared to the phenyl-substituted analogue .
- Applications : Primarily used in medicinal chemistry for fragment-based drug design .
1-Ethyl-3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1082503-79-4)
- Substituents : Ethyl group at position 1 and methyl groups at positions 3 and 4.
- The steric profile is intermediate between the trimethyl and phenyl-substituted derivatives .
3,5-Dimethyl-1-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Compound 29 in )
- Substituents : 1-Phenyl, 3-methyl, and 5-methyl groups.
- Key Differences : The 3-methyl group may slightly hinder coupling reactions compared to the target compound’s 3-phenyl group. Reported $ ^1H $ NMR data (δ 2.44–2.45 ppm for methyl groups) confirms minimal electronic perturbation from methyl substituents .
Research Findings and Case Studies
- Pharmaceutical Synthesis : In Example 76 (), the target compound was used to synthesize a chromen-4-one derivative via Suzuki coupling, achieving a 39% yield. The phenyl group’s steric bulk necessitated optimized conditions (e.g., elevated temperature and excess boronate) .
- Material Science : Derivatives like 1-methyl-4-[4-(dioxaborolan-2-yl)phenyl]-1H-pyrazole () exhibit similar reactivity but lower molecular weight (284.16 vs. 284.16 for the target), suggesting interchangeable use in polymer synthesis .
Preparation Methods
General Overview
The synthesis of this compound generally follows two main strategies:
- Direct borylation of a halogenated pyrazole precursor using bis(pinacolato)diboron under palladium catalysis.
- Formation of the pyrazole ring followed by selective borylation at the 4-position.
Among these, the palladium-catalyzed borylation of a suitably halogenated pyrazole is the most common and efficient approach reported in the literature.
Palladium-Catalyzed Borylation of 4-Halopyrazole Derivatives
- Starting Material: 4-bromo-1-methyl-3-phenyl-1H-pyrazole or 3-bromo-1-methyl-1H-pyrazole (for related compounds).
- Reagents: Bis(pinacolato)diboron as the boron source.
- Catalyst: Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex or similar palladium catalysts.
- Base: Potassium acetate.
- Solvent: 1,4-dioxane.
- Conditions: Heating at approximately 95 °C under inert atmosphere (nitrogen or argon) for 4-6 hours.
| Component | Amount | Role |
|---|---|---|
| 4-bromo-1-methyl-3-phenyl-1H-pyrazole | 0.2 g (1.24 mmol) | Substrate |
| Bis(pinacolato)diboron | 0.378 g (1.49 mmol) | Boron source |
| Potassium acetate | 0.365 g (3.72 mmol) | Base |
| Pd(dppf)Cl2·CH2Cl2 | 0.11 g (0.124 mmol) | Catalyst |
| 1,4-Dioxane | 5 mL | Solvent |
The reaction mixture is heated to 95 °C for 5 hours under nitrogen atmosphere. Upon completion, the mixture is cooled, diluted with water, stirred, and filtered to isolate the product as a solid with a yield around 44% reported in one example.
Alternative Method: Reaction of Benzoyl Chloride with 1-methyl-3-phenyl-1H-pyrazole
Another reported method involves the reaction of benzoyl chloride with 1-methyl-3-phenyl-1H-pyrazole to form intermediates that can be further converted into the boronic ester derivative. However, detailed experimental conditions and yields are less documented for this route.
Reaction Mechanism Insights
The palladium-catalyzed borylation proceeds via oxidative addition of the aryl halide (4-bromo-pyrazole) to the Pd(0) species, transmetalation with bis(pinacolato)diboron, and reductive elimination to afford the boronic ester-substituted pyrazole. Potassium acetate acts as a base to facilitate the transmetalation step.
Reaction Optimization and Yields
| Parameter | Typical Condition | Effect on Yield |
|---|---|---|
| Catalyst loading | ~10 mol% Pd(dppf)Cl2 | Higher catalyst loading improves conversion |
| Temperature | 90-100 °C | Optimal for reaction rate |
| Base | Potassium acetate | Essential for transmetalation |
| Solvent | 1,4-dioxane | High boiling point solvent suitable for heating |
| Reaction time | 4-6 hours | Longer times improve yield but may increase side reactions |
| Atmosphere | Nitrogen or Argon | Prevents catalyst deactivation |
Typical isolated yields range from 40-60%, depending on precise conditions and purification methods.
Summary Table of Preparation Methods
| Method | Starting Material | Catalyst | Base | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|---|
| Pd-catalyzed borylation | 4-bromo-1-methyl-3-phenyl-1H-pyrazole | Pd(dppf)Cl2·CH2Cl2 | KOAc | 1,4-dioxane | 95 °C, 5 h, inert atmosphere | ~44% | Most common, well-documented |
| Reaction with benzoyl chloride | Benzoyl chloride + 1-methyl-3-phenyl-1H-pyrazole | - | - | - | Not fully detailed | Not reported | Less common, less documented |
Q & A
Q. What are the standard synthetic methodologies for preparing 1-methyl-3-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?
The synthesis typically involves Suzuki-Miyaura coupling precursors and functionalization of the pyrazole ring. A common route includes:
- Alkylation : Reacting intermediates like 1-methylpyrazole with halogenated aryl precursors under basic conditions (e.g., K₂CO₃/DMF) to introduce substituents .
- Boronation : Introducing the boronate ester group via palladium-catalyzed coupling with bis(pinacolato)diboron (B₂Pin₂) or using pre-functionalized boronate intermediates .
For example, alkylation of intermediate 7 with 2-chloro-5-(chloromethyl)pyridine followed by Suzuki coupling with the boronate ester yields the target compound .
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
Key techniques include:
- ¹H NMR spectroscopy : Peaks for the methyl groups on the dioxaborolane ring (δ ~1.34 ppm) and pyrazole/aryl protons (δ 7.35–7.50 ppm) confirm substitution patterns .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight, especially for boronate esters prone to hydrolysis.
- X-ray crystallography : While not directly reported for this compound, SHELX software (e.g., SHELXL) is widely used for refining crystal structures of analogous boronate esters .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling reactions involving this boronate ester be optimized to address low yields or side products?
Optimization strategies include:
- Catalyst selection : PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands like triphenylphosphine improve catalytic activity .
- Solvent systems : Degassed THF/water mixtures with Na₂CO₃ as a base enhance coupling efficiency .
- Temperature control : Reactions at 100°C balance reactivity and stability of the boronate ester .
For troubleshooting, monitor reaction progress via TLC or LC-MS to identify intermediates or degradation products.
Q. What are the challenges in scaling up the synthesis of this compound for academic research, and how can they be mitigated?
Key challenges include:
- Air sensitivity : The boronate ester is moisture-sensitive. Use Schlenk techniques or gloveboxes for handling .
- Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate) effectively isolates the product, but automated flash systems are preferable for larger batches.
- Side reactions : Optimize stoichiometry of alkylation steps (e.g., excess alkyl halide) to minimize unreacted intermediates .
Q. How can researchers resolve discrepancies between spectroscopic data (e.g., NMR) and computational modeling for derivatives of this compound?
- Validation via complementary techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, coupling constants in ¹H NMR can distinguish between regioisomers .
- DFT calculations : Compare experimental ¹³C NMR shifts with computed values (e.g., using Gaussian) to validate electronic environments .
- Crystallographic data : If crystals are obtainable, refine structures using SHELXL to resolve ambiguities in substituent positioning .
Q. What alternative applications exist for this boronate ester beyond Suzuki coupling in medicinal chemistry?
- Protodeboronation studies : Investigate its stability under acidic/basic conditions to optimize conditions for protodeboronation in drug discovery pipelines .
- Photocatalysis : Explore its use in light-driven cross-couplings (e.g., with aryl halides) using iridium or ruthenium catalysts.
- Bioconjugation : Functionalize the pyrazole ring with biomolecules (e.g., peptides) for targeted delivery studies .
Q. What strategies are recommended for analyzing and improving the hydrolytic stability of this boronate ester in aqueous reaction systems?
- pH control : Maintain neutral to slightly basic conditions (pH 7–9) to minimize hydrolysis.
- Stabilizing agents : Add pinacol or ethylene glycol to scavenge water .
- Kinetic studies : Use ¹H NMR to track hydrolysis rates in D₂O/THF mixtures and identify optimal storage conditions (e.g., refrigeration at –20°C) .
Q. How can computational tools aid in predicting the reactivity of this compound in novel reaction systems?
- Docking studies : Simulate interactions with palladium catalysts to predict regioselectivity in cross-couplings.
- Reaction pathway modeling : Software like Gaussian or ORCA can map transition states for boronate transfers .
- Machine learning : Train models on existing data (e.g., reaction yields, solvent effects) to predict optimal conditions for untested substrates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
